

# Spectroscopic Profile of a-Methoxy-4-methylphenazine: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Methoxy-4-methylphenazine

Cat. No.: B15486070

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**LACK OF EXPERIMENTAL DATA:** Extensive searches of publicly available scientific databases have yielded no specific experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, or Mass Spectrometry) for the compound a-Methoxy-4-methylphenazine (also known as **1-methoxy-4-methylphenazine**; CAS No. 21043-02-7).

This technical guide has been compiled to provide researchers, scientists, and drug development professionals with a predictive overview of the expected spectroscopic characteristics of a-Methoxy-4-methylphenazine. The data presented herein is hypothetical and based on established principles of spectroscopic analysis for analogous chemical structures, including phenazine derivatives and substituted aromatic systems. This document also outlines the standard experimental protocols for acquiring such data and a general workflow for spectroscopic analysis.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for a-Methoxy-4-methylphenazine. It is crucial to reiterate that this information is for illustrative purposes and has not been derived from experimental measurements of the specified compound.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for a-Methoxy-4-methylphenazine

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.2	m	2H	Aromatic-H
~ 7.7 - 7.9	m	2H	Aromatic-H
~ 7.5 - 7.7	m	2H	Aromatic-H
~ 4.1	s	3H	OCH <sub>3</sub>
~ 2.6	s	3H	CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for α-Methoxy-4-methylphenazine

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 155 - 160	C-OCH <sub>3</sub>
~ 140 - 145	Quaternary Aromatic-C
~ 135 - 140	Quaternary Aromatic-C
~ 125 - 135	Aromatic-CH
~ 115 - 125	Aromatic-CH
~ 56	OCH <sub>3</sub>
~ 18	CH <sub>3</sub>

Table 3: Predicted Infrared (IR) Spectroscopy Data for α-Methoxy-4-methylphenazine

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3050 - 3100	Medium	Aromatic C-H Stretch
~ 2950 - 3000	Medium	Aliphatic C-H Stretch (CH <sub>3</sub> )
~ 1600 - 1620	Strong	C=N Stretch (Phenazine ring)
~ 1450 - 1580	Strong	Aromatic C=C Stretch
~ 1250 - 1300	Strong	Aryl-O-C Asymmetric Stretch
~ 1020 - 1080	Strong	Aryl-O-C Symmetric Stretch
~ 750 - 850	Strong	Aromatic C-H Bending (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data for a-Methoxy-4-methylphenazine

m/z	Relative Intensity (%)	Assignment
224	100	[M] <sup>+</sup> (Molecular Ion)
209	High	[M - CH <sub>3</sub> ] <sup>+</sup>
195	Moderate	[M - CHO] <sup>+</sup>
181	Moderate	[M - CH <sub>3</sub> - CO] <sup>+</sup>
168	Moderate	[M - C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like a-Methoxy-4-methylphenazine.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

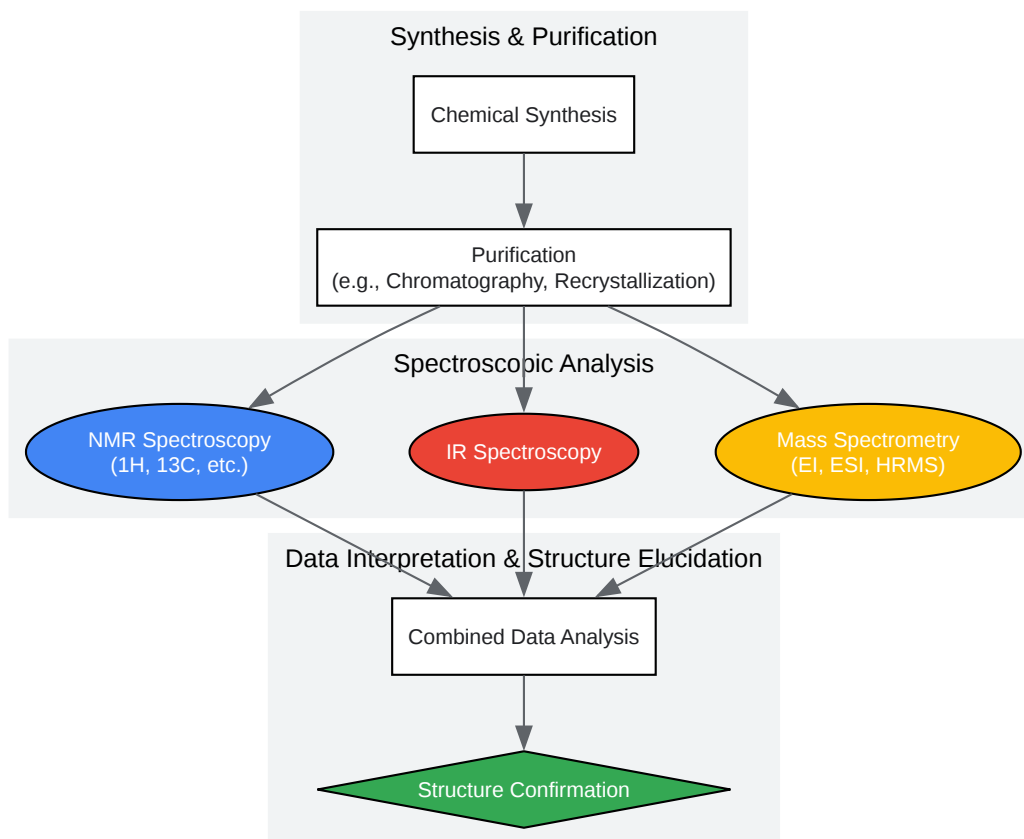
**Infrared (IR) Spectroscopy:** An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

**Mass Spectrometry (MS):** Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

## General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)